2,3-dihydro-1H-indene-2-sulfonyl chloride

Beschreibung

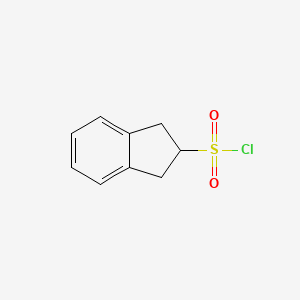

2,3-Dihydro-1H-indene-2-sulfonyl chloride (CAS: Not explicitly provided; synonyms include SCHEMBL6374701, AKOS011363319) is a bicyclic sulfonyl chloride with the molecular formula C₉H₉ClO₂S and a molecular weight of 216.68 g/mol . Its structure features a fused indene ring system with a sulfonyl chloride (-SO₂Cl) group at the 2-position (Figure 1). This compound is synthesized via the Thiourea/NCBSI/HCl system, achieving yields of 78–98% under optimized conditions . Key spectral data include:

- ¹H NMR (CDCl₃): δ 7.23–7.10 (m, 4H, aromatic), 4.71–4.66 (m, 1H, CH adjacent to SO₂Cl), 3.38 (dt, J = 31.8, 15.9 Hz, 2H), 3.21–3.10 (m, 2H) .

- ¹³C NMR: δ 140.82 (quaternary carbon near SO₂Cl), 126.65, 124.99 (aromatic carbons), 73.15 (CH-SO₂Cl), 42.62 (methylene) .

Sulfonyl chlorides like this are critical intermediates in synthesizing sulfonamides, which have applications in pharmaceuticals (e.g., LY186641, an antineoplastic agent derived from indene sulfonamides) .

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-indene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2S/c10-13(11,12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRWSCLFTBDGAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496946-74-8 | |

| Record name | 2,3-dihydro-1H-indene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-indene-2-sulfonyl chloride typically involves the sulfonylation of 2,3-dihydro-1H-indene. A common method includes the reaction of 2,3-dihydro-1H-indene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of 2,3-dihydro-1H-indene-2-sulfonyl chloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, enhancing the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dihydro-1H-indene-2-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, forming sulfonamides, sulfonates, or sulfonothioates, respectively.

Hydrolysis: In the presence of water or aqueous bases, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: Although less common, the compound can undergo reduction reactions to form sulfonyl hydrides under specific conditions.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Solvents: Dichloromethane, tetrahydrofuran (THF).

Catalysts: Tertiary amines (e.g., triethylamine) for nucleophilic substitution.

Conditions: Typically carried out at room temperature or slightly elevated temperatures.

Major Products:

Sulfonamides: Formed by reaction with amines.

Sulfonates: Formed by reaction with alcohols.

Sulfonothioates: Formed by reaction with thiols.

Wissenschaftliche Forschungsanwendungen

2,3-Dihydro-1H-indene-2-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of sulfonamide-based compounds.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Wirkmechanismus

The mechanism by which 2,3-dihydro-1H-indene-2-sulfonyl chloride exerts its effects is primarily through its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various nucleophilic sites on molecules, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. These modifications can alter the physical, chemical, or biological properties of the target molecules, enabling their use in diverse applications.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: 2,3-Dihydro-1H-indene-5-sulfonyl Chloride

Key Differences :

- Structure : The sulfonyl chloride group is at the 5-position instead of 2.

- Synthesis : Similar methods yield positional isomers, but steric and electronic effects differ.

- Reactivity : The 5-position may reduce steric hindrance during nucleophilic substitution compared to the 2-position.

- Applications : Used in drug discovery but with distinct metabolic profiles (e.g., LY186641 derivatives show dose-dependent methemoglobinemia) .

Functionalized Derivatives: 2,2-Dichloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonyl Chloride

Key Differences :

- Structure : Additional Cl and oxo groups at the 1- and 2-positions.

- Reactivity : Electron-withdrawing groups (Cl, oxo) increase electrophilicity of the sulfonyl chloride, enhancing reactivity toward nucleophiles.

| Parameter | 2-Sulfonyl Chloride | 2,2-Dichloro-1-oxo Derivative |

|---|---|---|

| Molecular Formula | C₉H₉ClO₂S | C₉H₇Cl₃O₃S |

| Molecular Weight | 216.68 g/mol | ~293.58 g/mol |

| Key Functional Groups | SO₂Cl | SO₂Cl, Cl₂, C=O |

Heterocyclic Analogs: 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride

Key Differences :

- Structure : Contains a benzo[cd]indole core instead of an indene ring.

- Synthesis : Lower yield (38%) using chlorosulfonic acid, indicating less efficiency compared to 3n’s 78–98% .

- Applications : Used in synthesizing N-substituted sulfonamides for material science .

| Parameter | 2-Sulfonyl Chloride | Benzo[cd]indole Derivative |

|---|---|---|

| Yield | 78–98% | 38% |

| Core Structure | Indene | Benzo[cd]indole |

Halogen-Substituted Analogs: 2,3-Dihydro-1H-indene-2-sulfonyl Fluoride

Key Differences :

- Reactivity : Fluorine’s poor leaving group ability reduces nucleophilic substitution activity compared to chloride.

- Analytical Data : Predicted collision cross-section (CCS) for [M+H]+ is 140.8 Ų, aiding LC-MS differentiation .

| Parameter | 2-Sulfonyl Chloride | Sulfonyl Fluoride |

|---|---|---|

| Leaving Group | Cl⁻ (excellent leaving group) | F⁻ (poor leaving group) |

| Predicted CCS ([M+H]+) | Not available | 140.8 Ų |

Pharmaceutical Relevance

Derivatives of 2,3-dihydro-1H-indene-2-sulfonyl chloride, such as LY186641 , demonstrate antineoplastic activity but with dose-limiting toxicities like methemoglobinemia . In contrast, analogs like 2,3-dihydro-1-benzofuran-5-sulfonyl chloride (CAS 115010-11-2) are used in broader drug discovery contexts, highlighting the role of core structure in biological activity .

Biologische Aktivität

2,3-Dihydro-1H-indene-2-sulfonyl chloride is an organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological applications. The sulfonyl chloride group is known for its reactivity, allowing it to interact with various biological molecules, making it a candidate for therapeutic development.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 216.68 g/mol. Its structure consists of a dihydroindene ring system attached to a sulfonyl chloride functional group, which is crucial for its biological activity.

The sulfonyl chloride group acts as an electrophile, enabling the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is essential for modifying biomolecules, potentially influencing their structure and function. Research indicates that such modifications can lead to significant therapeutic effects, particularly in drug design aimed at targeting specific diseases.

Anticancer Properties

Recent studies have examined the anticancer potential of compounds related to 2,3-dihydro-1H-indene-2-sulfonyl chloride. For instance, similar structures have been shown to inhibit the growth of cancer cell lines by interfering with critical cellular pathways. In vitro assays demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further research.

Enzyme Inhibition

Research has highlighted the potential of 2,3-dihydro-1H-indene-2-sulfonyl chloride in inhibiting key enzymes involved in inflammatory processes. Compounds with similar structures have been reported to selectively inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. Table 1 summarizes the enzyme inhibition activities observed in related compounds:

| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) |

|---|---|---|

| 2,3-Dihydro-1H-indene-2-sulfonyl chloride | TBD | TBD |

| Sulindac | 223 μM | Not active |

| Other Analogues | Varies | Varies |

Study 1: Antiproliferative Effects

In a study assessing the antiproliferative effects of various indene derivatives, it was found that compounds structurally similar to 2,3-dihydro-1H-indene-2-sulfonyl chloride exhibited significant inhibition of cell growth in OVCAR-3 ovarian cancer cells. The results indicated that higher concentrations were necessary for effective inhibition compared to COX activity, suggesting distinct mechanisms at play.

Study 2: Interaction with Biological Molecules

Interaction studies have shown that the sulfonyl chloride group can react with amino acids in proteins, leading to conformational changes that may alter protein function. This property is crucial for understanding how modifications can enhance or inhibit biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.